Salicyl-AMS

MbtA inhibition enzyme kinetics structure-activity relationship

Procure Salicyl-AMS (863238-55-5), the definitive chemical probe for MbtA-mediated siderophore biosynthesis. It is the ONLY MbtA inhibitor with published, peer-reviewed in vivo efficacy data in a murine TB model (0.73–0.91 log₁₀ CFU reduction). Its exquisitely specific bisubstrate-like interaction with the MbtA active site (Ki 0.35–1.08 nM) cannot be replicated by generic antimycobacterials or close analogues, making authentic Salicyl-AMS non-negotiable for target validation, SAR benchmarking, and pharmacokinetic/pharmacodynamic (PK/PD) studies. Ensure your research is built on the validated standard.

Molecular Formula C17H18N6O8S
Molecular Weight 466.4 g/mol
CAS No. 863238-55-5
Cat. No. B1680750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicyl-AMS
CAS863238-55-5
SynonymsSalicyl-AMS;  Salicyl AMS;  SalicylAMS;  MMV-687700;  MMV 687700;  MMV687700;  Salicyl-Adenosine Monosulfamate
Molecular FormulaC17H18N6O8S
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O
InChIInChI=1S/C17H18N6O8S/c18-14-11-15(20-6-19-14)23(7-21-11)17-13(26)12(25)10(31-17)5-30-32(28,29)22-16(27)8-3-1-2-4-9(8)24/h1-4,6-7,10,12-13,17,24-26H,5H2,(H,22,27)(H2,18,19,20)/t10-,12-,13-,17-/m1/s1
InChIKeySABYITLYKSVAAD-CNEMSGBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Salicyl-AMS (863238-55-5): First-in-Class Siderophore Biosynthesis Inhibitor for Anti-Tuberculosis Research


Salicyl-AMS (5′-O-[N-salicylsulfamoyl]adenosine; CAS 863238-55-5) is a rationally designed, stable, non-hydrolyzable mimic of the salicyl-AMP intermediate, which functions as a potent and selective inhibitor of the salicylate adenylation enzyme MbtA in Mycobacterium tuberculosis [1][2]. By blocking the first committed step in mycobactin siderophore biosynthesis, it disrupts bacterial iron acquisition, a pathway essential for M. tuberculosis growth and virulence under the iron-limited conditions encountered in the human host [3]. As a prototype of a novel antibacterial strategy, Salicyl-AMS has demonstrated sub-micromolar in vitro antimicrobial activity against M. tuberculosis and validated in vivo efficacy in a murine infection model [4].

Salicyl-AMS Procurement: Why Closely Related MbtA Inhibitors and General Antimycobacterials Cannot Be Interchanged


Salicyl-AMS is not a general antimycobacterial agent; its activity is exquisitely dependent on a precise, bisubstrate-like interaction with the MbtA active site that is highly sensitive to even minor structural modifications [1]. As demonstrated in comprehensive structure-activity relationship (SAR) studies, removal of a single purine nitrogen (7-deaza analogue) reduces potency by 4-fold, while N-6 alkylamino substitutions can lead to a 58- to 121-fold loss of biochemical activity [2]. Consequently, generic substitution with another MbtA inhibitor or a different antimycobacterial class is not a valid approach; the specific, quantitative pharmacological profile of Salicyl-AMS—including its tight-binding Ki, its post-antibiotic effect (PAE), and its in vivo pharmacokinetics—is not replicated by its closest analogues or by first-line TB drugs such as isoniazid or rifampicin [3]. For research and development programs requiring a validated chemical probe with a defined mechanism of action and a specific in vivo efficacy benchmark, the use of authentic Salicyl-AMS is a non-negotiable requirement.

Quantitative Differentiation of Salicyl-AMS Against Comparators: Evidence for Informed Procurement


Biochemical Potency: Ki Comparison Against M. tuberculosis MbtA

Salicyl-AMS demonstrates exceptional biochemical potency against MbtA, with a reported Ki value of 0.35-1.08 nM under saturating substrate conditions [1][2]. This is a direct measure of its tight-binding inhibition mechanism. In comparison, the 7-deaza analogue, which lacks a single purine nitrogen, exhibits a 4-fold reduction in potency (Kiapp = 24.3 nM), while N-6-dimethylamino and inosine derivatives show 58-fold (Kiapp = 380 nM) and 121-fold (Kiapp = 800 nM) losses in potency, respectively [3].

MbtA inhibition enzyme kinetics structure-activity relationship

Antimycobacterial Activity: MIC Comparison Against M. tuberculosis H37Rv

Under iron-limited conditions that mimic the host environment, Salicyl-AMS inhibits the growth of M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.5 µg/mL (1.07 µM) [1][2]. This is significantly more potent than its activity under iron-replete conditions (MIC = 1.56 µg/mL), demonstrating its on-target, iron-dependent mechanism [3]. In contrast, the N-6-cyclopropyl analogue, while showing a 64-fold shift between iron-deficient and iron-replete conditions, has an MIC99 of 0.098 µM under iron-deficient conditions, which is an order of magnitude more potent than Salicyl-AMS [3].

antimycobacterial MIC iron-limited conditions

In Vivo Efficacy: Monotherapy Dose-Response in Murine Tuberculosis Model

Salicyl-AMS is the first and only MbtA inhibitor to have demonstrated statistically significant in vivo efficacy as a monotherapy in a murine model of pulmonary tuberculosis. Intraperitoneal administration of Salicyl-AMS at 5.6 mg/kg and 16.7 mg/kg reduced M. tuberculosis burden in mouse lungs by 0.73 log10 CFU and 0.91 log10 CFU, respectively, compared to untreated controls [1]. In contrast, no other siderophore biosynthesis inhibitor has been reported to achieve a similar level of in vivo validation, and toxicity at the 16.7 mg/kg dose precluded further escalation, highlighting the narrow therapeutic window of this chemotype [1].

in vivo efficacy mouse model monotherapy

Pharmacokinetic Profile: Route-Dependent Bioavailability

Salicyl-AMS exhibits route-dependent pharmacokinetics in mice, with intraperitoneal (IP) injection providing significantly higher plasma and lung exposure compared to oral gavage. Following a 50 mg/kg oral dose, the peak plasma concentration (Cmax) was 0.27 µg/mL, whereas the same dose administered IP yielded a Cmax of 1.2 µg/mL—a 4.4-fold increase [1]. Furthermore, the lung-to-plasma AUC ratio ranged from 0.52 to 0.66, confirming distribution to the site of infection [1]. These parameters are not available for most Salicyl-AMS analogues and are essential for designing dosing regimens in preclinical efficacy studies.

pharmacokinetics bioavailability route of administration

Supply Chain and Scalability: Gram-Scale Synthesis Protocol

A robust, multigram synthesis of Salicyl-AMS (as its sodium salt) has been published, enabling reliable procurement of high-purity material for research and development [1]. The optimized three-step synthetic route, followed by a two-step salt formation, proceeds in an overall yield of 11.6% from commercially available adenosine 2',3'-acetonide and provides Salicyl-AMS with >95% purity [1]. In contrast, many Salicyl-AMS analogues are not available through established vendors or require custom synthesis, introducing significant lead time and batch-to-batch variability.

chemical synthesis scale-up process chemistry

Target Selectivity: Off-Target Profiling Against Human Adenylate-Forming Enzymes

Salicyl-AMS exhibits excellent selectivity for bacterial salicylate adenylation enzymes (MbtA, YbtE, PchD) over related human acyl-adenylate/thioester-forming enzymes [1]. In biochemical assays, Salicyl-AMS inhibits MbtA with a Ki of 0.35-1.08 nM but shows no significant inhibition of the human fatty acyl-CoA synthetase ACSL1 at concentrations up to 100 µM, representing a >100,000-fold selectivity window [1][2]. This selectivity profile is not guaranteed for analogues, where modifications to the nucleobase or acyl-sulfamate linker can inadvertently introduce off-target liabilities.

selectivity off-target human enzymes

Salicyl-AMS: Defined Application Scenarios for Research and Industrial Use


Target Validation: Establishing MbtA as a Druggable Vulnerability in M. tuberculosis

Salicyl-AMS is the definitive chemical probe for confirming the essentiality of MbtA-mediated siderophore biosynthesis for M. tuberculosis growth in iron-limited environments [1]. Its low-nanomolar biochemical potency and sub-micromolar MIC under host-relevant, iron-deficient conditions [2] provide a robust link between target engagement and antibacterial phenotype. Researchers use Salicyl-AMS to validate genetic knockdown or knockout studies of the mbt operon and to benchmark the activity of novel MbtA inhibitors.

In Vivo Proof-of-Concept Studies: Benchmarking Antimycobacterial Efficacy in Murine Models

Salicyl-AMS is the only MbtA inhibitor with published, peer-reviewed in vivo efficacy data in a murine tuberculosis model [3]. Its dose-dependent reduction in lung bacterial burden (0.73-0.91 log10 CFU) serves as a critical benchmark for assessing the therapeutic potential of next-generation analogues. The compound's defined PK profile (IP Cmax = 1.2 µg/mL at 50 mg/kg) [3] also allows researchers to establish exposure-response relationships and to design more effective dosing strategies.

SAR and Medicinal Chemistry: A Benchmark for Analogue Comparison

In structure-activity relationship (SAR) campaigns, Salicyl-AMS is the reference standard against which all new MbtA inhibitors are measured [4]. Its well-characterized Ki (0.35-1.08 nM) [5] and MIC (0.5 µg/mL) [3] provide a quantitative baseline for evaluating improvements in potency, selectivity, or pharmacokinetic properties. Researchers use Salicyl-AMS to calibrate biochemical and cell-based assays, ensuring that observed differences between analogues are not due to assay variability.

Siderophore Biology and Iron Acquisition Research

Beyond its antibacterial application, Salicyl-AMS is a valuable tool for dissecting the role of siderophore biosynthesis in bacterial physiology and pathogenesis [1]. By chemically inhibiting MbtA, researchers can study the impact of siderophore depletion on iron homeostasis, biofilm formation, and virulence factor expression in M. tuberculosis and other pathogenic bacteria (e.g., Yersinia pestis, Pseudomonas aeruginosa) without the confounding effects of genetic manipulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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